Ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate
Overview
Description
Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate is a complex organic compound that belongs to the class of spirochromenes Spirochromenes are known for their unique structural features, which include a spiro-connected chromene and pyrrole ring system
Preparation Methods
The synthesis of ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-hydroxy-6-methyl coumarin with ethyl 2-cyano-3-(4-methoxy phenyl) acrylate in the presence of a base such as piperidine. The mixture is refluxed in ethanol for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems, often catalyzed by acids or bases.
Scientific Research Applications
Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-3-cyano-1’-(2-methoxy-2-oxoethyl)-2’-oxo-5’-phenyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate can be compared with other spirochromene derivatives such as:
Spiro[indoline-3,4’-pyrrole] derivatives: These compounds share a similar spiro-connected ring system but differ in the substituents and functional groups attached to the rings.
Spiro[indoline-3,4’-piperidine] derivatives: These compounds have a piperidine ring instead of a pyrrole ring, leading to different chemical and biological properties.
Spiro[indoline-3,4’-tetrahydrofuran] derivatives: These compounds feature a tetrahydrofuran ring, which imparts unique reactivity and applications.
Properties
IUPAC Name |
ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-5'-oxo-2'-phenylspiro[chromene-4,4'-pyrrole]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-3-33-23(30)20-21(15-9-5-4-6-10-15)28(14-19(29)32-2)24(31)25(20)16-11-7-8-12-18(16)34-22(27)17(25)13-26/h4-12H,3,14,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBMYYBRMDQHRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C12C3=CC=CC=C3OC(=C2C#N)N)CC(=O)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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